molecular formula C10H9FN2O2S B13546374 1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride

1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13546374
M. Wt: 240.26 g/mol
InChI Key: XPNMXUIDSCISML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and a sulfonyl fluoride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 3-phenyl-1H-pyrazole.

    Methylation: The methylation of the pyrazole ring at the 1-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Electrophilic Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: Products can include sulfinates or sulfides.

Scientific Research Applications

1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    1-methyl-3-phenyl-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    1-methyl-3-phenyl-1H-pyrazole-4-sulfonic acid: Features a sulfonic acid group.

Uniqueness

1-methyl-3-phenyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where sulfonyl fluoride reactivity is desired.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

1-methyl-3-phenylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C10H9FN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

XPNMXUIDSCISML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.